An In-Depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research for "2-Fluoro-5-methyl-4-(trifluoromethyl)aniline" did not yield sufficient data for a comprehensive guide. This document will focus on the closely related and well-documented compound, 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4) , to provide a valuable and data-rich resource for the intended audience.
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to their unique and often advantageous properties. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed technical overview of the physical properties of 2-Fluoro-5-(trifluoromethyl)aniline, a key building block in the synthesis of novel pharmaceuticals and functional materials.
This document is structured to provide not just a list of physical constants, but also a deeper understanding of how these properties are determined and how they relate to the compound's molecular structure. As such, it will serve as a practical resource for researchers actively working with this and similar fluorinated anilines.
Core Physical Properties
The physical characteristics of a compound are fundamental to its handling, reactivity, and application. The properties of 2-Fluoro-5-(trifluoromethyl)aniline are summarized in the table below, followed by a more detailed discussion of each.
| Property | Value | Source(s) |
| CAS Number | 535-52-4 | [1][2] |
| Molecular Formula | C₇H₅F₄N | [1][3][4] |
| Molecular Weight | 179.11 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 155 °C (lit.) | [1] |
| Density | 1.378 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.461 (lit.) | [1] |
| Flash Point | 70 °C (158 °F) - closed cup | [1] |
Molecular Structure and its Influence on Physical Properties
The interplay of the functional groups in 2-Fluoro-5-(trifluoromethyl)aniline dictates its physical behavior. The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group significantly impacts the electron density of the aromatic ring and the basicity of the amine group.[3] This electronic landscape is a primary determinant of the compound's intermolecular forces and, consequently, its physical properties.
Caption: Interplay of functional groups and their influence on key physical properties.
Experimental Determination of Physical Properties
Accurate determination of physical properties is crucial for compound characterization and for ensuring the reproducibility of experimental results. This section outlines standard protocols for measuring key physical parameters of 2-Fluoro-5-(trifluoromethyl)aniline.
Melting Point Determination
The melting point of a solid is a sensitive indicator of its purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). The presence of impurities generally leads to a depression and broadening of the melting range.
Protocol:
-
Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[6]
-
Heating: The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[6]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6][7]
Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] It is a characteristic physical constant that is sensitive to changes in pressure.
Protocol (Microscale Method):
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube or fusion tube.[9]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the liquid.[10]
-
Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block) until a steady stream of bubbles emerges from the open end of the capillary tube.[10]
-
Observation: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]
Causality: The steady stream of bubbles indicates that the vapor pressure of the liquid exceeds the atmospheric pressure. As the liquid cools, the point at which the liquid enters the capillary tube signifies that the vapor pressure is equal to the atmospheric pressure.
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.[11]
Protocol:
-
Initial Screening: Approximately 0.1 g of the solid (or 0.2 mL of the liquid) is added to 3 mL of a solvent (e.g., water, diethyl ether, toluene) in a test tube.[12] The mixture is agitated to observe for dissolution.
-
Aqueous Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[12][13]
-
Observation: Solubility is determined by the formation of a homogeneous solution. For acid/base tests, subsequent neutralization can be performed to see if the original compound precipitates, confirming that a reaction (salt formation) occurred.[13]
Expected Solubility Profile for 2-Fluoro-5-(trifluoromethyl)aniline:
-
Water: Likely insoluble or sparingly soluble due to the large hydrophobic aromatic ring and trifluoromethyl group, despite the potential for hydrogen bonding via the amine group.[14]
-
Organic Solvents: Expected to be soluble in common organic solvents like diethyl ether, chloroform, and toluene, owing to its organic nature.
-
Aqueous Acid: The amine group is basic and should be protonated by a strong acid like HCl, leading to the formation of a water-soluble ammonium salt.
-
Aqueous Base: No significant reaction is expected with aqueous bases like NaOH or NaHCO₃.
Spectroscopic Data
Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 2-Fluoro-5-(trifluoromethyl)aniline is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns will be influenced by the fluorine and trifluoromethyl substituents. Data from a 300 MHz spectrum in CCl₄ has been reported.[15]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
-
¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds, showing signals for the fluorine atom on the ring and the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Fluoro-5-(trifluoromethyl)aniline will exhibit characteristic absorption bands for:
-
N-H stretching: Typically in the region of 3300-3500 cm⁻¹.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.
-
Aromatic C-H and C=C stretching: In their characteristic regions.
An ATR-IR spectrum has been reported for this compound.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2-Fluoro-5-(trifluoromethyl)aniline will show a molecular ion peak corresponding to its molecular weight (179.11 g/mol ).[2] The fragmentation pattern can provide further structural information.
Safety and Handling
2-Fluoro-5-(trifluoromethyl)aniline is a chemical that requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[1]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[16]
Conclusion
2-Fluoro-5-(trifluoromethyl)aniline is a valuable building block in organic synthesis, with physical properties that are a direct consequence of its unique molecular structure. A thorough understanding of these properties, along with the appropriate experimental techniques for their determination, is essential for its effective and safe use in research and development. This guide has provided a comprehensive overview of these aspects, intended to be a practical resource for scientists and professionals in the field.
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